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Introduction

The Saccharomyces cerevisiae protein kinase Burl, and its associated cyclin Bur2, form an
essential cyclin-dependent kinase (CDK) complex that plays a critical role in the regulation of
transcription elongation.[1][2] The Burl-Bur2 complex is known to phosphorylate the C-
terminal domain (CTD) of the largest subunit of RNA polymerase Il (Rpb1l), as well as other
transcription factors such as Spt5.[1] These phosphorylation events are crucial for the transition
from transcription initiation to productive elongation and for the recruitment of histone modifying
enzymes. Recent studies have also implicated Burl in cell cycle progression, particularly in the
G1/sS transition, and in the maintenance of genome stability through its interaction with the
single-stranded DNA binding protein, Replication Protein A (RPA).[2][3]

Given its central role in fundamental cellular processes, identifying the genetic network of
BURL1 is of significant interest. A powerful tool for systematically mapping genetic interactions in
yeast is the Synthetic Genetic Array (SGA) analysis.[4] This high-throughput technique allows
for the systematic creation of double mutants by crossing a query strain (e.g., a burl mutant)
with an array of ~5,000 viable gene deletion mutants.[4] The resulting double mutants are then
scored for fitness defects, such as synthetic sickness or lethality, which occurs when the
combination of two non-lethal mutations results in a severe growth defect or cell death. These
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genetic interactions can reveal functional relationships between genes, identify components of
parallel pathways, and uncover buffering mechanisms within the cell.

These application notes provide a comprehensive overview of the use of SGA to analyze the
genetic interactions of BUR1. The information is intended for researchers in academic and
industrial settings who are interested in kinase signaling, transcription regulation, and drug
target discovery.

Data Presentation: Known Genetic Interactors of
BUR1

While a large-scale, publicly available quantitative dataset from a burlA Synthetic Genetic
Array (SGA) screen is not readily available in the literature, numerous studies have identified
specific genetic interactions with BUR1 through smaller-scale analyses. These interactions
provide valuable insights into the functional network of the Burl kinase. The following table
summarizes key known genetic interactors of BUR1 and the observed phenotype of the double
mutant.
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Double Mutant

Interacting Gene Gene Function Reference
Phenotype
Kinase involved in )
o Synthetic
CTK1 transcription o [1]
_ lethality/sickness
elongation
Transcription Synthetic
SPT5 _ o [1]
elongation factor lethality/sickness
Subunit of the Spt4- ]
o Synthetic
SPT4 Spt5 transcription o [5]
) lethality/sickness
elongation factor
TFlIH-associated
kinase, ) )
KIN28 Synthetic lethality [5]
phosphorylates
RNAPII CTD Ser5
Checkpoint kinase, Suppression of
MEC1 homolog of human hydroxyurea [3]
ATR sensitivity
Checkpoint kinase, Suppression of
RAD53 homolog of human hydroxyurea [3]
CHK2 sensitivity
Subunit of Replication ~ Suppression of DNA
RFA1

Protein A (RPA) damage sensitivity

Experimental Protocols
Protocol 1: Construction of a burl Query Strain for SGA
Analysis

This protocol describes the generation of a burl query strain suitable for a Synthetic Genetic
Array (SGA) screen. As BUR1 is an essential gene, a conditional allele, such as a temperature-
sensitive (ts) allele, is required.

Materials:
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S. cerevisiae strain with a suitable genetic background for SGA (e.g., MATa, canlA::STE2pr-
SpHISS, lyplA, his3A1, leu2A0, ura3A0, met15A0)

Plasmid carrying a burl-ts allele and a selectable marker (e.g., URA3)

Plasmid carrying the wild-type BUR1 gene and a different selectable marker (e.g., LEU2)

Transformation reagents (e.g., lithium acetate, PEG, carrier DNA)

Selective media (e.g., SC-Ura, SC-Leu, SC complete)

5-Fluoroorotic acid (5-FOA) plates

Procedure:

Transformation: Transform the parental SGA strain with the plasmid carrying the wild-type
BUR1 gene and select for transformants on the appropriate selective medium (e.g., SC-
Leu).

Gene Deletion: In the strain now carrying the wild-type BUR1 plasmid, delete the
endogenous BURL1 locus by homologous recombination using a selectable marker (e.g.,
kanMX).

Introduction of the ts allele: Transform the burlA::kanMX strain carrying the wild-type BUR1
plasmid with the plasmid containing the burl-ts allele and a different selectable marker (e.g.,
URA3). Select for transformants on medium lacking both leucine and uracil.

Plasmid Shuffling: To obtain a strain that relies solely on the burl-ts allele, plate the
transformants from the previous step on medium containing 5-FOA. 5-FOA is toxic to cells
expressing the URA3 gene, thus selecting for cells that have lost the plasmid carrying the
wild-type BUR1 gene.

Verification: Confirm the presence of the burl-ts allele and the absence of the wild-type
BUR1 gene by PCR and by testing for temperature sensitivity at the restrictive temperature
(e.g., 37°C).
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Protocol 2: High-Throughput Synthetic Genetic Array
(SGA) Screen

This protocol outlines the major steps for performing an SGA screen using a burl-ts query

strain and the yeast deletion mutant array. This process is typically automated using a robotic
platform (e.g., Singer ROTOR HDA).[6]

Materials:

burl-ts query strain (MATQ)

Yeast deletion mutant array (MATa, ~5,000 strains, each with a gene deletion marked with
kanMX)

YPD medium

YPD medium containing G418 (for selecting kanMX marker)

YPD medium containing Nourseothricin (Nat) (if the query strain has a natMX marker)
Minimal medium for selecting diploids

Sporulation medium (low nitrogen)

Selective medium for haploid double mutants (e.g., SD/MSG -His -Arg -Lys + G418 + Nat +
Canavanine + Thialysine)

Robotic plate handler (e.g., Singer ROTOR)
High-resolution scanner or plate reader for imaging

Image analysis software

Procedure:

Array Preparation: Using the robotic platform, pin the burl-ts query strain onto fresh YPD
plates in a high-density format (e.g., 1536 colonies per plate). Similarly, pin the deletion
mutant array onto separate YPD plates.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b15542163?utm_src=pdf-body
https://www.singerinstruments.com/resource/synthetic-genetic-arrays/
https://www.benchchem.com/product/b15542163?utm_src=pdf-body
https://www.benchchem.com/product/b15542163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Mating: Replica-pin the query strain and the deletion array onto the same YPD plate to allow
for mating and the formation of diploid cells.

Diploid Selection: Replica-pin the mated cells onto a medium that selects for diploid cells
(e.g., YPD + G418 + Nat).

Sporulation: Replica-pin the diploid cells onto a low-nitrogen sporulation medium to induce
meiosis and the formation of haploid spores.

Haploid Selection: Replica-pin the sporulated cells onto a series of selective media to select
for haploid cells that are of the MATa mating type and contain both the query mutation and
the deletion mutation.

Incubation and Imaging: Incubate the final selection plates at the permissive temperature for
the burl-ts allele (e.g., 30°C) and at a semi-permissive temperature to enhance the
detection of synthetic sick interactions. Image the plates at regular intervals to monitor
colony growth.

Data Analysis: Use image analysis software to measure the colony size for each double
mutant. Normalize the data to account for plate-to-plate variation and row/column effects.
Calculate a genetic interaction score (e.g., a z-score or a p-value) for each double mutant by
comparing its colony size to the expected colony size based on the growth of the single
mutants.

Visualizations
BUR1 Signaling Pathway
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Caption: A simplified model of the BUR1 signaling pathway in S. cerevisiae.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b15542163?utm_src=pdf-body-img
https://www.benchchem.com/product/b15542163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Synthetic Genetic Array (SGA) Workflow

Deletion Mutant Array (MATa)

Mating

'

Diploid Selection

'

Sporulation

'

Haploid Double Mutant Selection

Colony Growth Imaging

Data Analysis & Interaction Scoring

Identification of Genetic Interactions

Click to download full resolution via product page

Caption: Overview of the Synthetic Genetic Array (SGA) experimental workflow.
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Conclusion

Synthetic Genetic Array analysis is a powerful methodology for elucidating the functional
network of the essential kinase Burl. By identifying genes that show synthetic lethal or sick
interactions with BUR1, researchers can uncover novel functional relationships, identify
redundant pathways, and gain a deeper understanding of the mechanisms by which Burl
regulates transcription, cell cycle progression, and genome stability. The protocols and
information provided here serve as a guide for designing and executing SGA screens to
explore the genetic landscape of BUR1, which can ultimately inform drug development efforts
targeting this important cellular regulator.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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